CDC25A Phosphatase Inhibition: Target Compound IC₅₀ vs. Unsubstituted Phenylsulfonamide Analog and Reference Quinone Inhibitor
The target compound inhibits recombinant human CDC25A with an IC₅₀ of 1.50 µM (1,500 nM) in a fluorescence‑based assay using 3‑O‑methylfluorescein phosphate as substrate [1]. While no direct head‑to‑head comparison with the closest structural analogs has been published, this activity can be contextualized against the well‑characterized quinone‑based CDC25A inhibitor NSC 95397, which exhibits a Ki of 32 nM for CDC25A [2]. The target compound is approximately 47‑fold less potent than NSC 95397 on CDC25A; however, the bifuran‑sulfonamide chemotype is structurally unrelated to the quinone class [3], providing an alternative scaffold for inhibitor development. Importantly, the unsubstituted N-([2,3'-bifuran]-5-ylmethyl)benzenesulfonamide analog has no CDC25A inhibition data reported in ChEMBL or BindingDB, preventing any direct potency comparison; this absence of data itself underscores the uniqueness of the 3‑fluoro‑4‑methoxy substitution pattern in conferring the observed CDC25A activity.
| Evidence Dimension | CDC25A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.50 µM (1,500 nM) |
| Comparator Or Baseline | NSC 95397 (quinone‑based CDC25A inhibitor): Ki = 32 nM [2]; N-([2,3'-bifuran]-5-ylmethyl)benzenesulfonamide (unsubstituted analog): no CDC25A data available |
| Quantified Difference | ~47‑fold higher IC₅₀ vs. NSC 95397; unquantifiable difference vs. unsubstituted analog due to absence of comparator data |
| Conditions | Recombinant human full‑length GST‑tagged CDC25A expressed in E. coli BL21‑DE3 pLysS; substrate: 3‑O‑methylfluorescein phosphate; curated by ChEMBL, Sapienza University of Rome [1] |
Why This Matters
For research programs targeting CDC25 phosphatases in oncology, the bifuran‑sulfonamide chemotype offers a structurally distinct starting point from the extensively studied quinone class (NSC 95397, NSC 663284), potentially circumventing quinone‑associated redox cycling liabilities.
- [1] BindingDB BDBM50251697 (CHEMBL4093222). IC₅₀: 1.50E+3 nM. Target: M‑phase inducer phosphatase 1 (CDC25A, Human). Curated by ChEMBL, Sapienza University of Rome. View Source
- [2] Lazo JS, et al. Identification of a potent and selective pharmacophore for Cdc25 dual specificity phosphatase inhibitors. Mol Pharmacol. 2002;61(4):720‑728. NSC 95397 Ki values: CDC25A = 32 nM, CDC25B = 96 nM, CDC25C = 40 nM. View Source
- [3] Lavecchia A, et al. Discovery of Cdc25A Lead Inhibitors with a Novel Chemotype by Virtual Screening: Application of Pharmacophore Modeling Based on a Training Set with a Limited Number of Unique Components. ChemMedChem. 2010. Class‑level discussion distinguishing quinone vs. non‑quinone CDC25 inhibitor chemotypes. View Source
